molecular formula C22H24FN5O4 B1683858 Supinoxin CAS No. 888478-45-3

Supinoxin

Numéro de catalogue: B1683858
Numéro CAS: 888478-45-3
Poids moléculaire: 441.5 g/mol
Clé InChI: KAKPGJJRYRYSTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de la supinoxine impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques, notamment la formation de composés intermédiaires qui sont ensuite mis en réaction pour former le produit final. Les méthodes de production industrielle de la supinoxine sont conçues pour garantir un rendement et une pureté élevés, utilisant des techniques et des équipements de pointe .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Supinoxin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of RNA helicase inhibition. In biology, it is utilized to investigate the effects of RNA helicase inhibition on cellular processes. In medicine, this compound is being explored as a potential treatment for various cancers, including triple-negative breast cancer . In industry, it is used in the development of new anticancer drugs .

Activité Biologique

Supinoxin (RX-5902) is a promising small molecule compound developed by Rexahn Pharmaceuticals, primarily targeting cancer treatment. Its mechanism of action involves the inhibition of the phosphorylated p68 RNA helicase (P-p68), which plays a crucial role in the proliferation and survival of cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including preclinical studies, pharmacokinetic data, and case studies demonstrating its therapeutic potential.

This compound selectively binds to phosphorylated p68, inhibiting its ATPase activity and disrupting the β-catenin signaling pathway. This action leads to a decrease in the expression of oncogenes such as c-Myc, cyclin D1, and c-Jun, which are pivotal in cancer cell growth and proliferation . The specificity for cancer cells over normal tissues makes this compound a potential first-in-class therapeutic agent.

In Vitro Studies

In preclinical evaluations, this compound demonstrated significant antiproliferative effects across various human cancer cell lines. Notably, it inhibited cell growth in 18 different types of cancer cells, including:

  • Breast Cancer
  • Colon Cancer
  • Pancreatic Cancer
  • Ovarian Cancer
  • Stomach Cancer

The compound exhibited potent activity against drug-resistant cancer cells, highlighting its potential utility in overcoming treatment failures .

In Vivo Studies

Animal model studies further confirmed the efficacy of this compound. In xenograft models using human cancer cells from melanoma, pancreas, renal, and ovarian tumors, treatment with this compound resulted in substantial tumor growth inhibition (TGI). For instance:

Dose (mg/kg)TGI (%)
16054.4
32084.4
600100

In comparison, Abraxane (5 mg/kg) showed only 48.2% TGI at day 29 . These results indicate that this compound not only inhibits tumor growth but also extends overall survival in treated animals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized to assess its absorption and bioavailability. Preliminary data indicate that this compound has approximately 51% oral bioavailability. This characteristic is essential for its development as an oral therapeutic agent .

Phase I Clinical Trials

A Phase I clinical trial was initiated to evaluate the safety and tolerability of this compound in patients with solid tumors that have failed prior treatments. The trial is designed as a dose-escalation study with multiple cohorts receiving varying doses (25 mg to 300 mg). Preliminary results have shown that this compound is well tolerated at these doses with early indications of anti-tumor activity .

Specific Case: Triple-Negative Breast Cancer

Recent studies focused on the effects of this compound on triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. In this context:

  • Cell Viability : The IC50 concentration of RX-5902 effectively reduced cell viability.
  • Tumor Growth Inhibition : Significant TGI was observed in xenograft models.
  • Cell Migration : Wound healing assays indicated that RX-5902 could inhibit cellular motility, suggesting a role in preventing metastasis .

Propriétés

IUPAC Name

4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPGJJRYRYSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888478-45-3
Record name Supinoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUPINOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate and 1-(3,5-dimethoxyphenyl)piperazine were reacted by the same way with the example 1 to obtain the titled compound (yield, 72%). MS (ESI) m/z 442 (M+1).
Name
Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Supinoxin
Reactant of Route 2
Reactant of Route 2
Supinoxin
Reactant of Route 3
Reactant of Route 3
Supinoxin
Reactant of Route 4
Reactant of Route 4
Supinoxin
Reactant of Route 5
Reactant of Route 5
Supinoxin
Reactant of Route 6
Reactant of Route 6
Supinoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.